molecular formula C6H17N3O B14208931 (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL CAS No. 773051-23-3

(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL

Cat. No.: B14208931
CAS No.: 773051-23-3
M. Wt: 147.22 g/mol
InChI Key: GWAYCHVUPIOIEV-LURJTMIESA-N
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Description

(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is a compound with significant interest in various scientific fields. It is a derivative of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is typically carried out in a solvent such as ethanol or methanol, with careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor to pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid
  • (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid

Uniqueness

(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in research and industrial applications, where its versatility can be leveraged to develop new materials and compounds.

Properties

CAS No.

773051-23-3

Molecular Formula

C6H17N3O

Molecular Weight

147.22 g/mol

IUPAC Name

(2S)-2-amino-3-(3-aminopropylamino)propan-1-ol

InChI

InChI=1S/C6H17N3O/c7-2-1-3-9-4-6(8)5-10/h6,9-10H,1-5,7-8H2/t6-/m0/s1

InChI Key

GWAYCHVUPIOIEV-LURJTMIESA-N

Isomeric SMILES

C(CN)CNC[C@@H](CO)N

Canonical SMILES

C(CN)CNCC(CO)N

Origin of Product

United States

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